

# 1,1,1-Trifluoropropan-2-amine synthesis and purification

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *1,1,1-Trifluoropropan-2-amine*

Cat. No.: *B128076*

[Get Quote](#)

An In-depth Technical Guide on the Synthesis and Purification of **1,1,1-Trifluoropropan-2-amine**

## Introduction

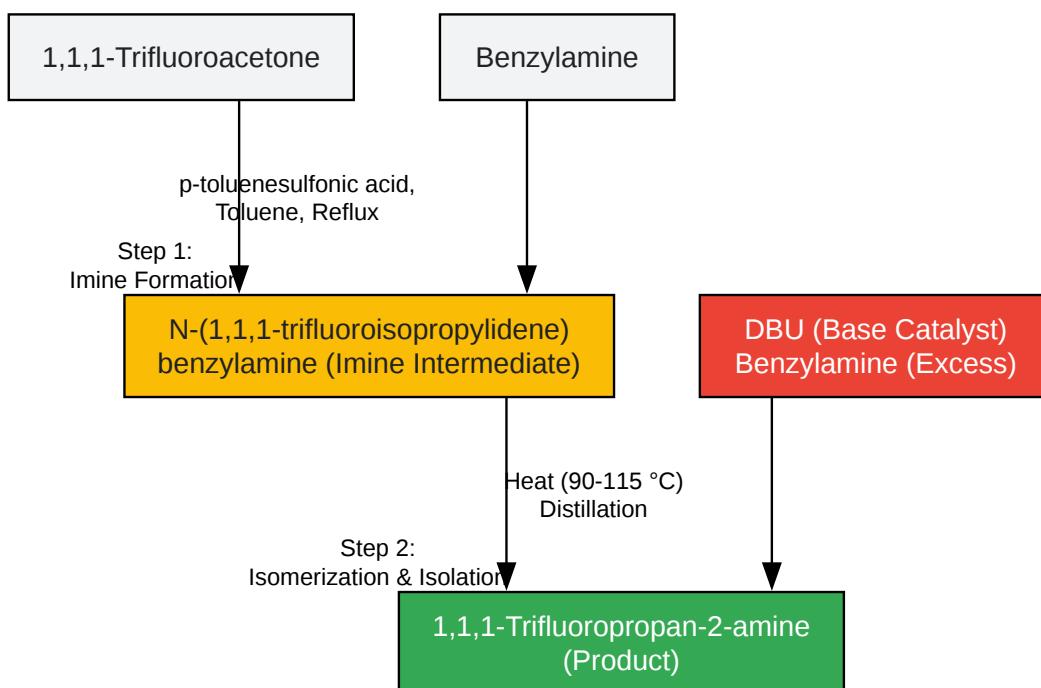
**1,1,1-Trifluoropropan-2-amine**, also known as trifluoroisopropylamine, is a critical fluorinated building block in the development of pharmaceuticals and agrochemicals.<sup>[1]</sup> The presence of the trifluoromethyl group can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity. The amine is a chiral compound, and access to both its racemic and enantiomerically pure forms is of high value.<sup>[1]</sup> Industrial-scale synthesis of the enantiomers has been achieved through the fluorination of D- or L-alanine using sulfur tetrafluoride (SF4), but the toxicity and specialized handling requirements of SF4 have driven the development of alternative methods suitable for standard laboratory settings.<sup>[1]</sup> This guide provides a detailed overview of common synthetic routes and purification strategies for this versatile compound.

## Synthetic Routes

Several methodologies have been established for the synthesis of **1,1,1-trifluoropropan-2-amine**, starting from various precursors. The most common approaches involve the transformation of 1,1,1-trifluoroacetone or its derivatives.

## Base-Catalyzed Isomerization of a Benzyl Imine

A widely used method involves the formation of an imine from 1,1,1-trifluoroacetone and benzylamine, followed by a base-catalyzed rearrangement and distillation of the final product. This process avoids high-pressure hydrogenation and can be performed in standard laboratory glassware.[2]



[Click to download full resolution via product page](#)

Caption: Synthesis via Imine Isomerization.

Step 1: Preparation of N-(1,1,1-trifluoroisopropylidene)benzylamine[2]

- To a solution of p-toluenesulfonic acid (1.5 g) in toluene (10 L), add 1,1,1-trifluoroacetone (3360 g) after cooling the mixture to 0 °C.
- Slowly add benzylamine (3225 g) over 3 hours, maintaining the temperature between 0 and 10 °C.

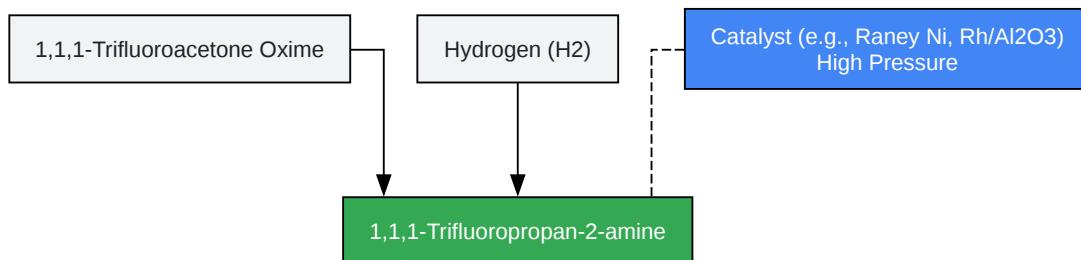
- Heat the reaction mixture at reflux for 15 hours, removing the water formed during the reaction using a Dean-Stark apparatus or similar water separator.
- After cooling to room temperature, remove the solvent under vacuum. The resulting crude product, N-(1,1,1-trifluoroisopropylidene)benzylamine, can be used in the next step without further purification.

### Step 2: Preparation of **1,1,1-Trifluoropropan-2-amine**[\[2\]](#)

- In a three-necked flask equipped with a stirrer, dropping funnel, and a distillation apparatus with an ice-cooled receiving flask, place the crude N-(1,1,1-trifluoroisopropylidene)benzylamine (4643 g).
- Add excess benzylamine (2755 g) to the flask and heat the mixture to 90 °C.
- Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (20 mL). The product, **1,1,1-trifluoropropan-2-amine**, will begin to distill.
- Increase the reaction temperature to 115 °C and add an additional 25 mL of DBU.
- Continue heating at 115 °C and collect the distillate until no more product comes over. The pure product is collected in the ice-cooled flask.

## Reduction of **1,1,1-Trifluoroacetone Oxime**

Another common industrial method is the reduction of 1,1,1-trifluoroacetone oxime. This reaction typically requires high-pressure hydrogenation and a metal catalyst.[\[3\]](#)



[Click to download full resolution via product page](#)

Caption: Synthesis via Oxime Reduction.

This is a generalized protocol based on patented processes.

- Charge a high-pressure reactor (autoclave) with 1,1,1-trifluoroacetone oxime and a suitable solvent (e.g., an alcohol).
- Add the hydrogenation catalyst, such as Raney Nickel or Rhodium on alumina.<sup>[3]</sup>
- Seal the reactor and purge it with nitrogen, followed by hydrogen gas.
- Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 bar).<sup>[3]</sup>
- Heat the mixture to the reaction temperature (e.g., 90 °C) with vigorous stirring.<sup>[3]</sup>
- Maintain the reaction under these conditions for several hours (e.g., 2.5 hours) until hydrogen uptake ceases.<sup>[3]</sup>
- Cool the reactor, vent the excess hydrogen pressure, and purge with nitrogen.
- Filter the reaction mixture to remove the catalyst.
- The product can be isolated from the filtrate by distillation.

## Synthesis from 1,1,1-Trifluoroisopropanol

An alternative route begins with the more readily available alcohol, which is first converted to a sulfonate ester, a good leaving group, and then displaced with ammonia.[\[3\]](#)

### Step 1: Synthesis of 1,1,1-Trifluoroisopropyl p-toluenesulfonate[\[3\]](#)

- In a three-necked flask, combine 1,1,1-trifluoroisopropanol (45.6 g, 0.4 mol), dichloroethane (200 g), and triethylamine (48.6 g, 0.48 mol).
- Add p-toluenesulfonyl chloride (83.9 g, 0.44 mol) to the mixture.
- Heat the reaction to 50 °C and maintain with stirring for 3 hours.
- Cool the mixture to room temperature and wash twice with purified water (100 mL each).
- Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent by distillation to yield the sulfonate ester.

### Step 2: Amination to **1,1,1-Trifluoropropan-2-amine**[\[3\]](#)

- Place the crude sulfonate ester in a high-pressure reactor with a polar aprotic solvent.
- Heat the reactor to between 60-100 °C.
- Introduce ammonia gas, maintaining a pressure of 0.4-0.8 MPa.
- Continue the reaction for 3-10 hours.
- After cooling and venting, the product is isolated from the reaction mixture by rectification.[\[3\]](#)

## Comparison of Synthetic Routes

Method	Starting Material	Key Reagents	Conditions	Yield	Purity	Notes
Imine Isomerization	1,1,1-Trifluoroacetone	Benzylamine, DBU, p-TSA	90-115 °C, atmospheric pressure	Good	>99% (after distillation) [2]	Avoids high-pressure equipment but uses a large amount of benzylamine.[3]
Oxime Reduction	1,1,1-Trifluoroacetone	H <sub>2</sub> , Raney Ni	90 °C, 50 bar	86%[3]	High	Requires specialized high-pressure hydrogenation equipment. [3]
Oxime Reduction	1,1,1-Trifluoroacetone	H <sub>2</sub> , Rh/Al <sub>2</sub> O <sub>3</sub>	147 °C (gas phase)	80%[3]	94% selectivity[3]	Gas-phase process suitable for continuous flow production. [3]
Sulfonate Displacement	1,1,1-Trifluoroisopropanol	TsCl, NEt <sub>3</sub> , Ammonia	60-100 °C, 0.4-0.8 MPa	High	>99.5% (after rectification)[3]	Mild pressure conditions compared to hydrogenation; readily available

starting  
material.<sup>[3]</sup>

---

## Purification

Purification is critical to obtaining **1,1,1-trifluoropropan-2-amine** of sufficient quality for subsequent use. The appropriate method depends on the nature of the impurities and whether a racemic or enantiomerically pure product is desired.

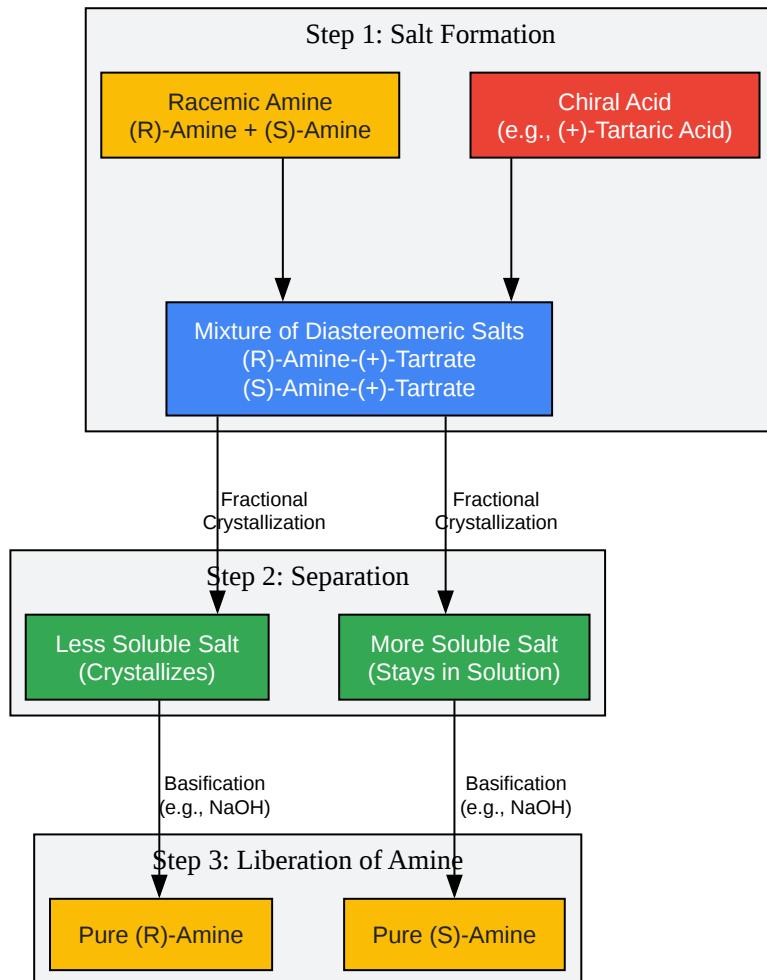
## Fractional Distillation

Given its low boiling point of 46-47 °C, fractional distillation is the primary method for purifying the crude product.<sup>[2]</sup> This technique is effective at separating the amine from higher-boiling starting materials, solvents, and byproducts.<sup>[4]</sup>

- Set up a fractional distillation apparatus, including a distillation flask, a fractionating column (e.g., Vigreux), a condenser, and a receiving flask.<sup>[4]</sup> It is crucial that the receiving flask is cooled in an ice bath due to the product's volatility.
- Charge the distillation flask with the crude amine mixture.
- Gently heat the flask. The more volatile components will rise through the column.<sup>[4]</sup>
- Maintain a slow and steady distillation rate to ensure good separation.
- Collect the fraction that distills at a constant temperature corresponding to the boiling point of **1,1,1-trifluoropropan-2-amine** (46-47 °C).<sup>[2]</sup>

## Chiral Resolution of Racemic Amine

For applications requiring a single enantiomer, resolution of the racemic amine is a common strategy. This is often achieved by forming diastereomeric salts with a chiral resolving agent.



[Click to download full resolution via product page](#)

Caption: Workflow for Diastereomeric Salt Resolution.

This is a generalized protocol based on established chemical principles for resolving amines.[\[1\]](#) [\[5\]](#)

- Dissolve the racemic **1,1,1-trifluoropropan-2-amine** in a suitable solvent, such as ethanol or a mixture of ethanol and water.
- In a separate flask, dissolve an equimolar amount of an enantiomerically pure resolving agent, such as (+)-tartaric acid, in the same solvent, heating gently if necessary.[\[1\]](#)

- Slowly add the tartaric acid solution to the amine solution. A precipitate of the diastereomeric salts should begin to form.
- Allow the mixture to cool slowly to room temperature and then in an ice bath or refrigerator to maximize crystallization of the less soluble diastereomeric salt.
- Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. The enantiomeric excess (ee) can be checked at this stage.
- To recover the free amine, suspend the purified diastereomeric salt crystals in water and add a strong base (e.g., aqueous NaOH) until the solution is strongly alkaline.
- Extract the liberated free amine into a low-boiling organic solvent, such as diethyl ether or dichloromethane.
- Dry the organic extracts over an anhydrous drying agent (e.g., MgSO<sub>4</sub> or Na<sub>2</sub>SO<sub>4</sub>), filter, and carefully remove the solvent by distillation to yield the enantiomerically enriched amine.
- The mother liquor from step 5 contains the other diastereomeric salt, from which the other amine enantiomer can be recovered using the same basification and extraction procedure.

## Physical and Chemical Data

Property	Value	Source
Chemical Formula	C <sub>3</sub> H <sub>6</sub> F <sub>3</sub> N	<a href="#">[6]</a>
Molar Mass	113.08 g/mol	-
Boiling Point	46-47 °C	<a href="#">[2]</a>
Appearance	Colorless liquid	<a href="#">[7]</a>
HCl Salt Melting Point	220-222 °C	
Storage Conditions	Inert atmosphere, freezer (-20°C)	<a href="#">[6]</a>

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. EP1044959A2 - Process for preparing a 1,1,1-trifluoro-2-aminoalkane - Google Patents [patents.google.com]
- 3. CN112745225A - Preparation method of 1,1, 1-trifluoro-isopropylamine - Google Patents [patents.google.com]
- 4. Purification [chem.rochester.edu]
- 5. pharmtech.com [pharmtech.com]
- 6. 1,1,1-Trifluoropropan-2-amine | 421-49-8 [sigmaaldrich.com]
- 7. Trifluoroacetone - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [1,1,1-Trifluoropropan-2-amine synthesis and purification]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b128076#1-1-1-trifluoropropan-2-amine-synthesis-and-purification>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)